molecular formula C23H16F3NO4 B4045899 4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE

4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE

Cat. No.: B4045899
M. Wt: 427.4 g/mol
InChI Key: UVTHWVMWBLCZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE is a complex organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a benzodioxole ring, a phenoxy group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with phenol.

    Formation of the Azetidinone Ring: This is typically achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
  • 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one

Uniqueness

4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-phenoxy-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3NO4/c24-23(25,26)15-5-4-6-16(12-15)27-20(14-9-10-18-19(11-14)30-13-29-18)21(22(27)28)31-17-7-2-1-3-8-17/h1-12,20-21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTHWVMWBLCZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC=CC(=C4)C(F)(F)F)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE
Reactant of Route 2
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4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE
Reactant of Route 3
Reactant of Route 3
4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE
Reactant of Route 4
4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE
Reactant of Route 5
Reactant of Route 5
4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE
Reactant of Route 6
Reactant of Route 6
4-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENOXY-1-[3-(TRIFLUOROMETHYL)PHENYL]AZETIDIN-2-ONE

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